molecular formula C14H16N2O3 B2467058 N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide CAS No. 683231-64-3

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide

Cat. No.: B2467058
CAS No.: 683231-64-3
M. Wt: 260.293
InChI Key: GSVAOOCMBDEQFU-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” is a chemical compound. It’s related to other compounds such as “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl ” and “Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate ”.


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of related compounds has been studied . For instance, the crystal structure of “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl” has been reported .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been investigated . For example, heteroaromatic nitrogen onium salts, which can be linked to phthalimide, contain a fragmentable nitrogen–oxygen bond that can be cleaved homolytically by irradiation with the appropriate wavelength of light .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, the compound “4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate” is photostable in the crystal and does not undergo homolytic N–O bond cleavage as observed in solution .

Scientific Research Applications

Synthesis and Characterization

One foundational aspect of scientific research applications involves the synthesis and characterization of novel compounds. For instance, the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety, including derivatives that may share structural similarities with N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide, highlight the importance of chemical synthesis in developing new molecules for further pharmacological study (Todorov & Naydenova, 2010).

Biological Activity and Potential Therapeutic Applications

The exploration of biological activities and potential therapeutic applications is another crucial scientific research application. For example, compounds synthesized for evaluating angiotensin-II receptor antagonists' potential, including antioxidant, antihypertensive, urease inhibition, and antibacterial properties, underscore the diverse pharmacological interests in novel compounds (Masood et al., 2023).

Pharmacokinetics and Pharmacodynamics

Investigations into the pharmacokinetics and pharmacodynamics of specific compounds, such as Carfilzomib, provide insight into the metabolic pathways, distribution, excretion, and overall bioactivity of new drugs, indicating the depth of research required to understand a compound's behavior in biological systems (Yang et al., 2011).

Molecular Docking Studies

Molecular docking studies offer insights into the potential interactions between novel compounds and biological targets. For example, the synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines show how computational methods can predict and enhance understanding of the biological activities of new compounds (Asadollahi et al., 2019).

Safety and Hazards

The safety and hazards associated with related compounds have been documented . For instance, hazard statements for “1,3-Dioxoisoindolin-2-yl acetate” include H228 and H315 .

Future Directions

The future directions for research on related compounds have been suggested . For example, the molecular structure of pomalidomide is usually used as the ligand for E3 ligase in PROTAC production and it plays an important role in the development of protease degradation drugs .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVAOOCMBDEQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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